4,5-Dimethyl-1,3-dioxol-2-one
CAS No.: 37830-90-3
Cat. No.: VC21204399
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37830-90-3 |
|---|---|
| Molecular Formula | C5H6O3 |
| Molecular Weight | 114.1 g/mol |
| IUPAC Name | 4,5-dimethyl-1,3-dioxol-2-one |
| Standard InChI | InChI=1S/C5H6O3/c1-3-4(2)8-5(6)7-3/h1-2H3 |
| Standard InChI Key | QYIOFABFKUOIBV-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=O)O1)C |
| Canonical SMILES | CC1=C(OC(=O)O1)C |
Introduction
Chemical Properties and Structure
4,5-Dimethyl-1,3-dioxol-2-one (DMDO) is a cyclic carbonate characterized by a five-membered ring structure containing two oxygen atoms and a carbonyl group. The compound has two methyl groups at positions 4 and 5, which contribute to its unique reactivity profile and physical properties. Its systematic chemical identification and physical characteristics are summarized in Table 1.
Table 1: Chemical and Physical Properties of 4,5-Dimethyl-1,3-dioxol-2-one
| Property | Value |
|---|---|
| CAS Number | 37830-90-3 |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| Physical State | White solid |
| Melting Point | 77-78°C |
| Boiling Point | 130°C at 6 mmHg (117.0±23.0°C at 760 mmHg) |
| Density | 1.181±0.06 g/cm³ |
| Flash Point | 55.8±16.7°C |
| Vapor Pressure | 17.8±0.2 mmHg at 25°C |
| Refractive Index | 1.455 |
| LogP | 1.45 |
| Solubility | Soluble in chloroform, methanol |
| Storage Conditions | Room temperature, keep in dark place, sealed in dry container |
The compound contains three oxygen atoms that contribute to its polarity and hydrogen-bonding capabilities, which are crucial for its reactivity in various chemical transformations . The cyclic structure with the carbonyl group makes it a reactive species in various nucleophilic addition reactions. Its planar molecular structure contributes to its crystalline properties and packing arrangement in the solid state .
Synthesis Methods
Several methods have been developed for the synthesis of 4,5-Dimethyl-1,3-dioxol-2-one, with most approaches utilizing 3-hydroxy-2-butanone (acetoin) as the key starting material. The synthesis methods vary primarily in the carbonate source and reaction conditions employed.
Method Using Dimethyl Carbonate
One of the most common synthesis routes involves the reaction of 3-hydroxy-2-butanone with dimethyl carbonate in the presence of an alkali metal alkoxide catalyst. The reaction proceeds through a transesterification followed by an intramolecular cyclization .
The key steps of this synthesis are:
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Transesterification reaction between 3-hydroxy-2-butanone and dimethyl carbonate at 60-65°C for 5-6 hours
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Elevation of temperature to 110-125°C for 4-5 hours to promote cyclization
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Neutralization of the catalyst with concentrated hydrochloric acid
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Isolation of the crude product through cooling, crystallization, and filtration
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Purification by recrystallization to obtain high-purity product with typical yields of 47-53%
This method offers several advantages, including relatively mild reaction conditions, commercially available starting materials, and good yields. The typical molar ratio of 3-hydroxy-2-butanone to dimethyl carbonate ranges from 1:1 to 1:5.0, with catalyst loadings of 1-6% relative to the weight of 3-hydroxy-2-butanone .
Method Using Ethyl Chloroformate
An alternative synthesis route utilizes ethyl chloroformate instead of dimethyl carbonate. This method involves:
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Reaction of acetoin with ethyl chloroformate in dichloromethane
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Addition of N,N-dimethylaniline as a base
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Maintaining reaction temperature at approximately 12°C for 6 hours
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Isolation and purification to obtain the final product with yields up to 850g from 1000g of acetoin
Method Using Bis(trichloromethyl) Carbonate
Another approach involves the use of bis(trichloromethyl) carbonate as the carbonate source. This method features:
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Cyclization reaction between 3-hydroxy-2-butanone and bis(trichloromethyl) carbonate in an organic solvent
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Two-stage temperature control: first at 0-5°C, then at 150-180°C
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Molar ratio of 3-hydroxy-2-butanone to bis(trichloromethyl) carbonate to auxiliary agent of 1:0.33-0.8:1.0-1.5
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Organic solvent usage at 5-10 times the mass of 3-hydroxy-2-butanone
These synthesis methods demonstrate the versatility of approaches to produce 4,5-Dimethyl-1,3-dioxol-2-one with high purity (typically >99%) suitable for industrial applications.
Crystal Structure
The crystal structure of 4,5-Dimethyl-1,3-dioxol-2-one has been determined using X-ray diffraction studies, revealing important information about its molecular arrangement and intermolecular interactions in the solid state.
Crystallographic Parameters
4,5-Dimethyl-1,3-dioxol-2-one crystallizes in the monoclinic space group P21/m with its molecular C2 axis coincident with a crystallographic mirror plane. The unit cell parameters are as follows:
| Parameter | Value |
|---|---|
| Space Group | P21/m |
| a | 3.8283(10) Å |
| b | 10.972(2) Å |
| c | 6.1096(10) Å |
| β | 93.523(2)° |
| Volume | 256.15(10) ų |
| Z | 2 |
| Calculated Density | 1.479 Mg m⁻³ |
| Temperature | 100 K |
The compound forms a planar structure with the carbonyl bond lying on the crystallographic mirror plane .
Packing Arrangement and Intermolecular Interactions
In the crystal lattice, 4,5-Dimethyl-1,3-dioxol-2-one molecules arrange in a distinct pattern:
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Antiparallel linear strands form in the plane defined by the b axis and an ac face diagonal
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These strands associate to form sheets with close H⋯H and O⋯O intermolecular contacts
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Between sheets, parallel strands place the carbonyl oxygen atom near the five-membered ring centroid of neighboring molecules
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This arrangement results in close O⋯O and O⋯C contacts between molecules from different sheets
This crystal packing arrangement contributes to the stability of the solid form and influences the compound's physical properties, such as its relatively high melting point for a molecule of its size.
Applications
4,5-Dimethyl-1,3-dioxol-2-one has found significant applications primarily in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various bioactive compounds.
Pharmaceutical Applications
The compound plays a crucial role as an intermediate in the synthesis of several important pharmaceutical compounds:
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Olmesartan Intermediate: 4,5-Dimethyl-1,3-dioxol-2-one serves as a key building block in the synthesis of Olmesartan, an angiotensin II receptor antagonist used for the treatment of hypertension. The cyclic carbonate functionality provides a protected form of the diol that can be selectively manipulated in subsequent synthetic steps .
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Prulifloxacin Intermediate: The compound is utilized in the preparation of synthetic chemotherapeutic antibiotics such as Prulifloxacin, which is a fluoroquinolone antibiotic. The structural features of 4,5-Dimethyl-1,3-dioxol-2-one enable the introduction of specific functional groups required for the biological activity of the final drug molecule .
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Chiral Drug Synthesis: The compound has been employed in the modification of various medicines to synthesize optically active chiral drugs, thereby improving drug efficacy and reducing side effects .
Materials Science Applications
Recent studies have indicated the potential use of 4,5-Dimethyl-1,3-dioxol-2-one as a component in advanced materials:
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Battery Electrolytes: The compound has attracted attention as a key component of non-aqueous electrolyte blends for advanced lithium-ion batteries. Its structural features contribute to improved battery performance and stability .
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Dioxolene Ligand Precursor: 4,5-Dimethyl-1,3-dioxol-2-one has been investigated as a precursor for dioxolene ligands in coordination chemistry, offering potential applications in the development of metal complexes with unique properties .
These diverse applications highlight the versatility and importance of 4,5-Dimethyl-1,3-dioxol-2-one in both pharmaceutical research and materials science.
Market Analysis
The market for 4,5-Dimethyl-1,3-dioxol-2-one has shown significant growth potential, driven primarily by its applications in the pharmaceutical industry and expanding use in advanced materials research.
Market Size and Growth Projections
According to recent market analyses, the United States 4,5-Dimethyl-1,3-dioxol-2-One market was valued at USD 0.5 Billion in 2022 and is projected to reach USD 1.2 Billion by 2030, growing at a compound annual growth rate (CAGR) of 12% from 2024 to 2030 . This substantial growth reflects the increasing demand for the compound in various high-value applications, particularly in pharmaceutical synthesis.
Market Segmentation
The market for 4,5-Dimethyl-1,3-dioxol-2-one is primarily segmented by its applications:
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Olmesartan Intermediate Segment: This segment represents a critical application area, especially in the synthesis of important pharmaceutical compounds targeting hypertension. The demand for this intermediate has seen steady growth as pharmaceutical companies focus on producing cost-effective and highly effective treatments .
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Prulifloxacin Intermediate Segment: This segment holds substantial relevance in the pharmaceutical industry, particularly for the synthesis of antibiotics. The stability and reactivity of 4,5-Dimethyl-1,3-dioxol-2-one make it particularly valuable in this application area .
Market Drivers
Several factors contribute to the growing market for 4,5-Dimethyl-1,3-dioxol-2-one:
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Expanding Pharmaceutical Industry: The continuous development of new drugs and therapeutic approaches drives demand for specialized intermediates like 4,5-Dimethyl-1,3-dioxol-2-one.
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Increasing Focus on Cost-Effective Synthesis: As pharmaceutical companies strive to optimize production processes, the role of efficient intermediates becomes increasingly important.
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Emerging Applications in Materials Science: The exploration of new applications in battery technology and coordination chemistry opens additional market opportunities.
The market analysis indicates a positive outlook for 4,5-Dimethyl-1,3-dioxol-2-one, with sustained growth expected in the coming years as both existing applications expand and new uses are discovered.
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